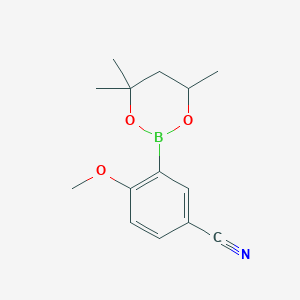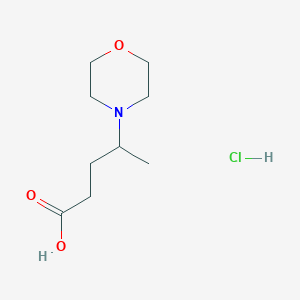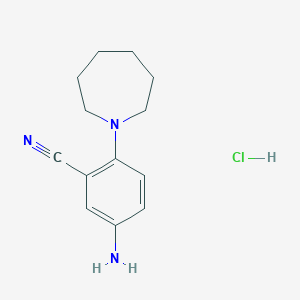
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-OH-3-TMB, is an organic compound with a range of applications in various fields. It is a structural isomer of 4-hydroxy-3-(4,4,5-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (4-OH-3-TMC). 4-OH-3-TMB has been studied extensively in the fields of organic synthesis, materials science, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been widely used in scientific research for a variety of applications. It has been used as a starting material in organic synthesis, as a ligand for transition metal complexes, and as a precursor for the synthesis of other compounds. It has also been used in the development of materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not well understood. However, it is believed to involve the formation of a boron-nitrogen bond between the boron atom and the nitrile group. This bond is thought to be stabilized by hydrogen bonding between the two groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are not well understood. However, it has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in good yields. It is also stable and can be stored for extended periods of time. However, it is not soluble in water and must be used in organic solvents.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. These include further investigation into its mechanism of action, its potential applications in materials science, and its potential as an anti-cancer agent. Additionally, further research could be conducted into its potential as a ligand for transition metal complexes and its potential as a precursor for the synthesis of other compounds. Finally, further research could be conducted into its potential as an additive in polymers, as a catalyst in organic reactions, and as a reagent in medicinal chemistry.
Synthesemethoden
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be synthesized using a variety of different methods, including the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride (TMB-Cl) and 4-hydroxybenzonitrile (HBN). This reaction is carried out in the presence of anhydrous potassium carbonate (K2CO3) and a catalytic amount of pyridine at elevated temperatures. The reaction produces 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in good yields.
Eigenschaften
IUPAC Name |
4-hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-9-7-13(2,3)18-14(17-9)11-6-10(8-15)4-5-12(11)16/h4-6,9,16H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDQMMJDJOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)








